(1R)-2-acetyl-N-(2-fluorophenyl)-1-(hydroxymethyl)-7-methoxyspiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,4'-piperidine]-1'-carboxamide
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Overview
Description
BRD73842 is a Plasmodium PI4K inhibitor.
Scientific Research Applications
Selective and Efficacious c-Met/ALK Inhibitors
A study by Li et al. (2013) described a novel series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, with a focus on their in vitro/in vivo pharmacological and antitumor assays. One compound in particular showed potent, highly selective, and efficacious inhibition of c-Met/ALK, with significant tumor growth inhibition in human gastric carcinoma xenograft models Li, Wu, Tian, Zhang, & Wu, 2013.
Chemical Modification and Analgesic Activity
Nie et al. (2020) explored the chemical modification of N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a urea-based TRPV1 antagonist. They discovered new analogs with improved pharmacological and tolerability profiles, offering insights into the structure-activity relationship of these compounds Nie, Li, Qiao, Hu, Gao, Wang, Qiao, Wang, Yan, & Qian, 2020.
Crystal Structure Analysis
Sharma et al. (2013) synthesized and characterized the crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative, providing valuable information on molecular conformations and interactions, which is essential for understanding the compound's pharmacological properties Sharma, Sapnakumari, Narayana, Sarojini, Gupta, & Kant, 2013.
Synthesis and Pharmacological Evaluation
Watanuki et al. (2011) conducted a study on the synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives. This research contributed to the development of novel antihypertensive agents, showcasing the compound's role in the inhibition of T-type Ca(2+) channels Watanuki, Matsuura, Tomura, Okada, Okazaki, Ohta, & Tsukamoto, 2011.
Anti-HIV-2 Activity
Ashok et al. (2015) synthesized a new series of β-carboline derivatives and evaluated their inhibition activity against HIV-1 and HIV-2 strains. They discovered specific analogues that displayed selective inhibition of HIV-2 strain, contributing to the field of antiviral research Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015.
Antioxidant and Cytotoxicity Properties
Goh et al. (2015) investigated the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives. Their study provided insights into the potential use of these compounds as antioxidants in the food industry and their safety profile Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015.
Properties
Molecular Formula |
C27H30FN3O4 |
---|---|
Molecular Weight |
479.5524 |
IUPAC Name |
(1R)-2-acetyl-N-(2-fluorophenyl)-1-(hydroxymethyl)-7-methoxy-1,2,3,9-tetrahydrospiro[carbazole-4,4'-piperidine]-1'-carboxamide |
InChI |
InChI=1S/C27H30FN3O4/c1-16(33)19-14-27(9-11-31(12-10-27)26(34)30-22-6-4-3-5-21(22)28)24-18-8-7-17(35-2)13-23(18)29-25(24)20(19)15-32/h3-8,13,19-20,29,32H,9-12,14-15H2,1-2H3,(H,30,34)/t19?,20-/m1/s1 |
InChI Key |
BMVPFDUDGPEEOQ-GFOWMXPYSA-N |
SMILES |
FC1=CC=CC=C1NC(N2CCC3(CC2)CC(C(C)=O)[C@H](C4=C3C5=C(C=C(OC)C=C5)N4)CO)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRD73842; BRD-73842; BRD 73842. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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